molecular formula C7H14Cl2S2 B1608990 Propane, 1,2-bis((2-chloroethyl)thio)- CAS No. 63905-09-9

Propane, 1,2-bis((2-chloroethyl)thio)-

Cat. No.: B1608990
CAS No.: 63905-09-9
M. Wt: 233.2 g/mol
InChI Key: DPROAIOXNOFXLZ-UHFFFAOYSA-N
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Description

Propane, 1,2-bis((2-chloroethyl)thio)- is an organosulfur compound with the molecular formula C7H14Cl2S2. It is characterized by the presence of two 2-chloroethylthio groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,2-bis((2-chloroethyl)thio)- typically involves the reaction of 1,2-dichloropropane with sodium thiolate. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

CH3CHClCH2Cl+2NaS(CH2CH2Cl)CH3CH(S(CH2CH2Cl))CH2S(CH2CH2Cl)+2NaCl\text{CH}_3\text{CHClCH}_2\text{Cl} + 2\text{NaS(CH}_2\text{CH}_2\text{Cl)} \rightarrow \text{CH}_3\text{CH(S(CH}_2\text{CH}_2\text{Cl))CH}_2\text{S(CH}_2\text{CH}_2\text{Cl)} + 2\text{NaCl} CH3​CHClCH2​Cl+2NaS(CH2​CH2​Cl)→CH3​CH(S(CH2​CH2​Cl))CH2​S(CH2​CH2​Cl)+2NaCl

Industrial Production Methods

Industrial production of Propane, 1,2-bis((2-chloroethyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propane, 1,2-bis((2-chloroethyl)thio)- undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide, amines, or thiolates.

    Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Oxidation: Conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Performed in anhydrous conditions to prevent side reactions.

Major Products Formed

Scientific Research Applications

Propane, 1,2-bis((2-chloroethyl)thio)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a cross-linking agent in protein chemistry.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propane, 1,2-bis((2-chloroethyl)thio)- involves the formation of covalent bonds with nucleophilic sites in target molecules. The 2-chloroethylthio groups can undergo nucleophilic substitution reactions, leading to the formation of stable adducts. This reactivity is exploited in various applications, including cross-linking and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-chloroethylthio)propane
  • 1,2-Bis(2-chloroethylthio)ethane
  • 1,2-Bis(2-chloroethylthio)butane

Uniqueness

Propane, 1,2-bis((2-chloroethyl)thio)- is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The presence of two 2-chloroethylthio groups attached to a propane backbone allows for versatile chemical modifications and applications .

Properties

IUPAC Name

1,2-bis(2-chloroethylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Cl2S2/c1-7(11-5-3-9)6-10-4-2-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPROAIOXNOFXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCCCl)SCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20980855
Record name 1,2-Bis[(2-chloroethyl)sulfanyl]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-09-9
Record name Propane, 1,2-bis((2-chloroethyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis[(2-chloroethyl)sulfanyl]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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